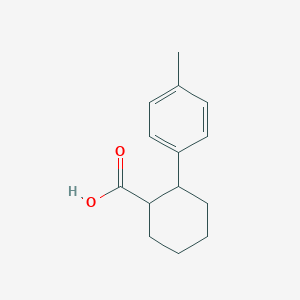

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is a chemical compound with the CAS Number: 1368192-71-5 . It has a molecular weight of 155.15 . The IUPAC name for this compound is (3-ethyl-5-isoxazolyl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c1-2-5-3-6 (11-8-5)4-7 (9)10/h3H,2,4H2,1H3, (H,9,10) . The InChI key is OVSOGXVBYITXGI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of new compounds containing 5-oxo-[1,2,4]triazole rings, achieved through the condensation of specific compounds with ethyl bromoacetate in basic media. These synthesized compounds, upon further reactions, yielded various derivatives that exhibited antimicrobial activity against certain microorganisms, although no antifungal activity was observed against yeast-like fungi. Some compounds also demonstrated inhibitory effects on mycelial growth and antitumor activity towards breast cancer, highlighting their potential in biomedical applications (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Photovoltaic Parameters for Organic Solar Cells

Triazatruxene-based novel donor materials have been designed with the intention of enhancing the efficiency of photovoltaic compounds for use in organic solar cells. These newly designed molecules show promising optoelectronic properties, including reduced energy gaps and significant absorption in the visible region, which are crucial for their application in solar energy conversion. The research underscores the potential of these compounds to serve as efficient donor molecules in the development of high-performance organic solar cells (Khan et al., 2019).

Luminescent Properties of Pyridylthiazoles

Studies on substituted pyridylthiazoles have revealed their high luminescence, with absorption, fluorescence, and fluorescence excitation spectra being investigated at various pH values. The compounds exhibit high fluorescence quantum yields and large Stokes shifts, attributed to structural changes in the excited state. These properties make pyridylthiazoles potential candidates for applications in metal sensing and laser dyes, showcasing the versatility of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid derivatives in material science (Grummt, Weiss, Birckner, & Beckert, 2007).

Engineering Porous Nanoballs

Research involving the amine exchange process based on transamination led to the synthesis of ethyl 4H-1,2,4-triazol-4-yl-acetate, which upon hydrolysis yielded 4H-1,2,4-triazol-4-yl acetic acid. This compound served as a versatile synthon in the construction of three-dimensional chains of porous nanoballs, demonstrating its utility in supramolecular chemistry and potential applications in catalysis, separation, and sensor technologies (Naik et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-ethyl-1,2-oxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSOGXVBYITXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2880380.png)

![Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2880384.png)

![3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880385.png)

![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2880392.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B2880397.png)

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2880398.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2880399.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2880400.png)